Cas no 102831-44-7 (Diethyl (Boc-amino)malonate)

Diethyl (Boc-amino)malonate 化学的及び物理的性質

名前と識別子

-

- Diethyl 2-((tert-butoxycarbonyl)amino)malonate

- Diethyl (Boc-amino)malonate

- Diethyl 2-(tert-Butoxycarbonylamino)malonate

- DIETHYL 2-AMINOMALONATE, N-BOC PROTECTED

- Propanedioic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester

- diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

- Diethy (Boc-amino)malonate

- (boc-amino)malonic acid diethyl ester

- DIETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]MALONATE

- DIETHYL 2-[N-(TERT-BUTOXYCARBONYL)AMINO]MALONATE

- LABOTEST-BB LT00452467

- Diethyl (Boc-amino)malonate 97%

- Diethyl (Boc-aMino)Malonate,97%

- Diethyl (Boc-amino)malonate≥ 99% (GC)

- 7V4Q8E9WWJ

- ULRLHEXGRUWQLQ-UHFFFAOYSA-N

- NSC669676

- Diethyl [(tert-butoxycarbonyl)amino]malonate

- diethyl 2-(tert-butoxycarbonylamino)propanedioate

- Diethyl 2-(N-(tert-butoxycarbonyl)amino)malonate

- diethyl 2-[(tert-butoxy)carbonylamino]propane-1,3-dioa

- diethyl 2-(tert-butoxyformamido)malonate

- DIETHYL 2-((TERT-BUTYLOXYCARBONYL)AMINO)MALONATE

- SCHEMBL561366

- CHEMBL1964720

- 2-[N-(tert-butoxycarbonyl)amino]malonic acid diethyl ester

- 102831-44-7

- DS-11229

- Diethyl 2-(Boc-amino)malonate

- AMY20709

- DTXSID30145534

- diethyl[(tert-butoxycarbonyl)amino]propanedioate

- Diethyl 2-[(tert-butoxycarbonyl)amino]malonate (Boc-DL-Gly(CO2Et)-OEt)

- AKOS009158314

- Diethyl (t-butyloxycarbonyl)aminomalonate

- Propanedioic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,1,3-diethyl ester

- Diethyl 2-[(tert-butoxycarbonyl)amino]malonate #

- MFCD00239423

- FT-0647943

- Diethyl(tert-butoxycarbonyl)aminomalonate

- (N-TERT-BUTOXYCARBONYLAMINO)MALONIC ACID DIETHYL ESTER

- DIETHYL 2-TERT-BUTOXYCARBONYLAMINOMALONATE

- diethyl N-t-butoxycarbonylaminomalonate

- PROPANEDIOIC ACID, 2-(((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-, 1,3-DIETHYL ESTER

- 1,3-diethyl 2-{[(tert-butoxy)carbonyl]amino}propanedioate

- EN300-55382

- PROPANEDIOIC ACID, (((1,1-DIMETHYLETHOXY)CARBONYL)AMINO)-, DIETHYL ESTER

- NSC 669676

- diethyl t-butoxycarbonylaminomalonate

- diethyl 2-t-butyloxycarbonylaminomalonate

- A896693

- NCI60_024337

- SY106821

- diethyl-2-(tert-butoxycarbonylamino)malonate

- CS-W010083

- NSC-669676

- UNII-7V4Q8E9WWJ

- DIETHYL (TERT-BUTOXYCARBONYLAMINO)MALONATE

- Diethyl (Boc-amino)malonate, 97%

- DTXCID5068025

- DB-058868

-

- MDL: MFCD00239423

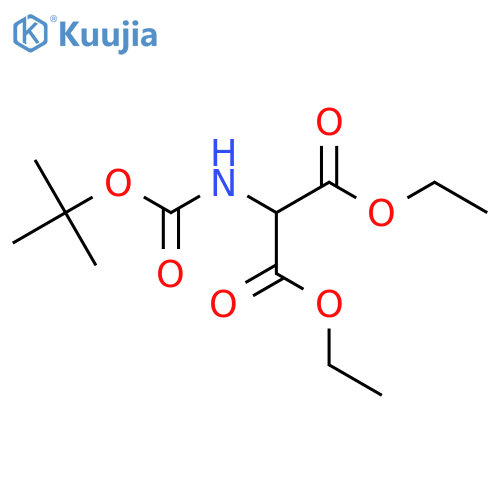

- インチ: 1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)

- InChIKey: ULRLHEXGRUWQLQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(=O)OCC)C(=O)OCC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 275.13700

- どういたいしつりょう: 275.13688739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 9

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 90.9

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.079 g/mL at 25 °C(lit.)

- ふってん: 218 °C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.438(lit.)

- あんていせい: Below-40C

- PSA: 90.93000

- LogP: 1.39680

- ようかいせい: 未確定

Diethyl (Boc-amino)malonate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

Diethyl (Boc-amino)malonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR22746-5g |

Diethyl 2-aminomalonate, N-BOC protected |

102831-44-7 | 97% | 5g |

£23.00 | 2025-02-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093365-5g |

Diethyl (Boc-amino)malonate |

102831-44-7 | 97% | 5g |

¥275 | 2023-09-11 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R093365-1g |

Diethyl (Boc-amino)malonate |

102831-44-7 | 97% | 1g |

¥119 | 2023-09-11 | |

| eNovation Chemicals LLC | K96523-400g |

Diethyl2-(tert-butoxycarbonylamino)malonate |

102831-44-7 | 98% | 400g |

$685 | 2024-05-25 | |

| TRC | D443800-500mg |

Diethyl (Boc-amino)malonate |

102831-44-7 | 500mg |

$ 201.00 | 2023-09-07 | ||

| Enamine | EN300-55382-0.25g |

1,3-diethyl 2-{[(tert-butoxy)carbonyl]amino}propanedioate |

102831-44-7 | 95.0% | 0.25g |

$19.0 | 2025-03-15 | |

| eNovation Chemicals LLC | K96523-500g |

Diethyl2-(tert-butoxycarbonylamino)malonate |

102831-44-7 | 98% | 500g |

$825 | 2024-05-25 | |

| abcr | AB239421-25 g |

Diethyl 2-[(tert-butoxycarbonyl)amino]malonate; . |

102831-44-7 | 25g |

€260.00 | 2022-06-11 | ||

| abcr | AB239421-1g |

Diethyl 2-[(tert-butoxycarbonyl)amino]malonate (Boc-DL-Gly(CO2Et)-OEt); . |

102831-44-7 | 1g |

€72.90 | 2024-04-21 | ||

| abcr | AB239421-25g |

Diethyl 2-[(tert-butoxycarbonyl)amino]malonate (Boc-DL-Gly(CO2Et)-OEt); . |

102831-44-7 | 25g |

€137.00 | 2024-04-21 |

Diethyl (Boc-amino)malonate 関連文献

-

Liban Saney,Kirsten E. Christensen,Miroslav Genov,Alexander Pretsch,Dagmar Pretsch,Mark G. Moloney Org. Biomol. Chem. 2023 21 4061

-

Agnese C. Pippione,Franco Dosio,Alex Ducime,Antonella Federico,Katia Martina,Stefano Sainas,Bente Fr?lund,Major Gooyit,Kim D. Janda,Donatella Boschi,Marco L. Lolli Med. Chem. Commun. 2015 6 1285

-

Xiuzhao Yu,Guanghua Zhou,Junliang Zhang Chem. Commun. 2012 48 4002

Diethyl (Boc-amino)malonateに関する追加情報

Introduction to Diethyl (Boc-amino)malonate (CAS No. 102831-44-7)

Diethyl (Boc-amino)malonate, with the chemical formula C₉H₁₅NO₆ and CAS number 102831-44-7, is a significant intermediate in organic synthesis and pharmaceutical research. This compound is widely recognized for its utility in the preparation of complex molecules, particularly in the field of medicinal chemistry. The presence of both a Boc (tert-butoxycarbonyl) group and an amino group makes it a versatile building block for the synthesis of various pharmacologically active agents.

The Boc group in Diethyl (Boc-amino)malonate serves as a protecting group for amines, ensuring that the amino functionality remains available for further chemical transformations without interference from other reactive sites. This property is particularly valuable in multi-step synthetic routes where selective reactivity is crucial. The malonate core of the molecule provides a stable framework that can be modified through various reactions, including condensation, alkylation, and amidation, to yield a wide range of derivatives.

In recent years, there has been growing interest in the applications of Diethyl (Boc-amino)malonate in the development of novel therapeutic agents. Its structural features make it an excellent candidate for constructing heterocyclic compounds, which are prevalent in many drugs used to treat diseases such as cancer, inflammation, and infectious disorders. For instance, researchers have utilized this compound to synthesize analogs of known bioactive molecules, aiming to improve their efficacy and reduce side effects.

One notable area of research involves the use of Diethyl (Boc-amino)malonate in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, and their inhibition is often a key strategy in drug design. By incorporating this compound into molecular frameworks, scientists have been able to develop inhibitors that target specific proteases involved in pathological conditions. These inhibitors have shown promise in preclinical studies and are being explored as potential treatments for diseases such as Alzheimer's and certain types of cancer.

The versatility of Diethyl (Boc-amino)malonate is further highlighted by its application in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved stability and pharmacokinetic properties. The Boc-protected amino group allows for controlled manipulation of peptide chains, enabling the design of molecules that can interact with biological targets with high specificity. This has led to the development of novel drugs that offer therapeutic benefits without the drawbacks associated with natural peptides.

Advances in synthetic methodologies have also expanded the utility of Diethyl (Boc-amino)malonate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. These innovations have not only reduced costs but also improved the quality and purity of the final product, making it more accessible for industrial applications. As a result, researchers can now explore more complex synthetic routes with greater confidence.

The role of computational chemistry in optimizing the use of Diethyl (Boc-amino)malonate cannot be overstated. Molecular modeling and computational simulations allow researchers to predict reaction outcomes and identify optimal conditions for synthesis. This approach has been particularly valuable in designing novel derivatives with enhanced properties. By leveraging computational tools, scientists can accelerate the discovery process and reduce experimental trial-and-error, leading to faster development cycles for new drugs.

In conclusion, Diethyl (Boc-amino)malonate (CAS No. 102831-44-7) is a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new therapeutic agents. As research continues to evolve, the applications of this compound are expected to expand further, driving innovation in drug discovery and development.

102831-44-7 (Diethyl (Boc-amino)malonate) 関連製品

- 3262-72-4((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

- 119881-02-6(2-((tert-Butoxycarbonyl)amino)malonic acid)

- 86123-95-7((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

- 2766-43-0(Boc-Ser-OMe)

- 6368-20-3((tert-Butoxycarbonyl)-D-serine)

- 51293-47-1(Boc-Ser(Me)-OH)

- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)

- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)

- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)